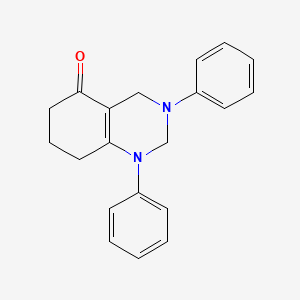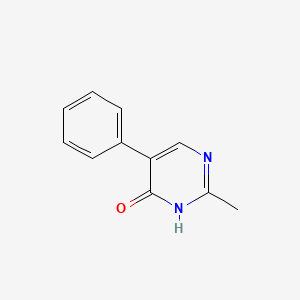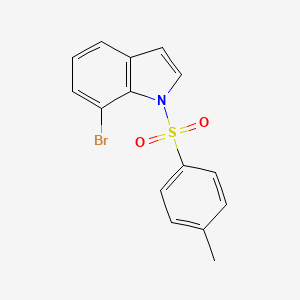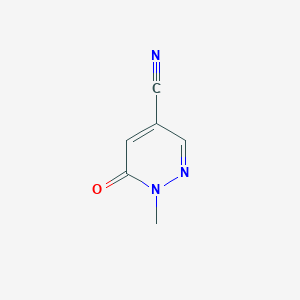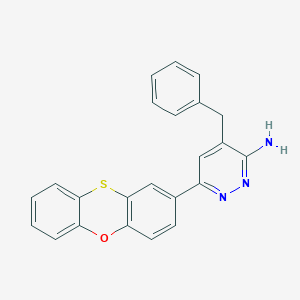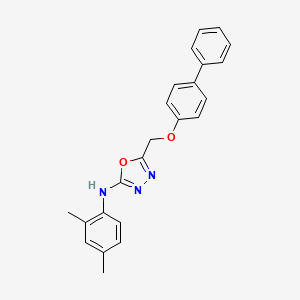
5-(((1,1'-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that features a biphenyl group, an oxadiazole ring, and a dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The biphenyl group can be introduced via a nucleophilic substitution reaction, where a biphenyl halide reacts with a suitable nucleophile. The final step often involves the coupling of the oxadiazole intermediate with the dimethylphenyl amine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
科学研究应用
5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and biphenyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways, ultimately resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- 4-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
- 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine
- 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-triazol-2-amine
Uniqueness
The uniqueness of 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, biphenyl group, and dimethylphenyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
126006-85-7 |
|---|---|
分子式 |
C23H21N3O2 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)-5-[(4-phenylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C23H21N3O2/c1-16-8-13-21(17(2)14-16)24-23-26-25-22(28-23)15-27-20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26) |
InChI 键 |
JBRBPRNSKBWSQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(O2)COC3=CC=C(C=C3)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


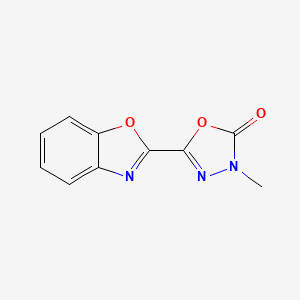


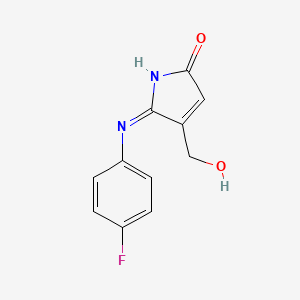
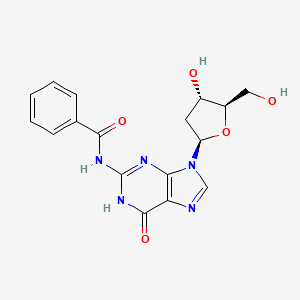
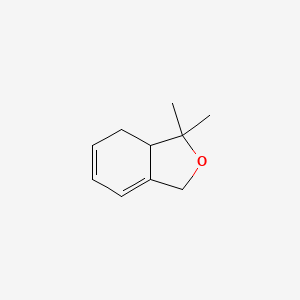
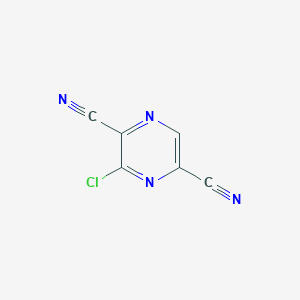
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
